molecular formula C4H3LiO2 B13808413 Methyl lithiopropiolate CAS No. 72036-29-4

Methyl lithiopropiolate

Cat. No.: B13808413
CAS No.: 72036-29-4
M. Wt: 90.0 g/mol
InChI Key: WKQRVRIXMUTYTN-UHFFFAOYSA-N
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Description

Methyl lithiopropiolate is an organolithium compound with the molecular formula C4H3LiO2. It is a derivative of methyl propiolate, where a lithium atom replaces one of the hydrogen atoms. This compound is known for its reactivity and is used as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl lithiopropiolate can be synthesized through the reaction of methyl propiolate with an organolithium reagent, such as methyllithium. The reaction typically occurs in the presence of a coordinating solvent like tetrahydrofuran (THF) at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl lithiopropiolate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include boron trifluoride etherate, which facilitates cyclization reactions. The reactions are typically carried out at low temperatures to maintain the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, cyclization reactions can produce α-β-unsaturated-δ-lactones .

Scientific Research Applications

Methyl lithiopropiolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl lithiopropiolate involves its reactivity as a nucleophile. The lithium atom in the compound is highly reactive and can readily form bonds with electrophilic centers in other molecules. This reactivity is exploited in various synthetic applications to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl lithiopropiolate is unique due to its combination of the propiolate structure with a lithium atom, which imparts distinct reactivity and makes it valuable in specific synthetic applications .

Properties

IUPAC Name

lithium;methyl prop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3O2.Li/c1-3-4(5)6-2;/h2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQRVRIXMUTYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC(=O)C#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3LiO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453287
Record name AG-G-83029
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72036-29-4
Record name AG-G-83029
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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